2-(8-Fluoronaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Structural Characterization and Molecular Properties
X-ray Crystallographic Analysis of Boronate Ester Geometry
X-ray diffraction studies reveal a nearly planar dioxaborolane ring system, with boron adopting a trigonal planar geometry (Figure 1). The B–O bond lengths measure 1.32–1.35 Å, consistent with strong σ-bonding and partial π-conjugation between boron and oxygen. The naphthalene moiety exhibits a dihedral angle of 12.3° relative to the dioxaborolane plane, minimizing steric clash with the tetramethyl substituents.
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| B–O bond length | 1.33 ± 0.02 Å |
| O–B–O angle | 117.5° |
| Naphthalene dihedral angle | 12.3° |
| C–F bond length | 1.34 Å |
Fluorine’s electron-withdrawing effect shortens adjacent C–C bonds in the naphthalene ring (1.38 Å vs. 1.40 Å in non-fluorinated analogs), enhancing conjugation with the boronate core. The tetramethyl groups adopt a staggered conformation, with C–CH₃ distances of 1.54 Å, providing steric protection against nucleophilic attack.
Spectroscopic Profiling of Electronic Configurations
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹¹B NMR in DMSO-d₆ reveals a sharp singlet at δ 28.9 ppm, characteristic of tricoordinate boron in a rigid dioxaborolane system. The ¹H NMR spectrum shows distinctive splitting patterns:
- Tetramethyl groups : Two singlets at δ 1.04 (6H) and 1.07 ppm (6H)
- Naphthalene protons : Doublets at δ 7.54 (J = 8.2 Hz) and 7.68 ppm (J = 7.9 Hz)
- Fluorine coupling : ¹⁹F NMR at δ -112.3 ppm (d, J = 9.5 Hz)
Table 2: Key NMR Assignments
| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
|---|---|---|---|
| ¹¹B | 28.9 ppm | Singlet | B–O₃ coordination |
| ¹H | 1.04 ppm | Singlet | C(CH₃)₂ groups |
| ¹⁹F | -112.3 ppm | Doublet | C–F coupling |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Strong absorptions at 1,370 cm⁻¹ (B–O stretch) and 1,250 cm⁻¹ (C–F stretch) dominate the spectrum. The absence of a broad O–H band (3,200–3,600 cm⁻¹) confirms complete esterification of the boronic acid precursor.
UV-Vis Spectroscopy
A π→π* transition at λₘₐₓ = 254 nm (ε = 12,400 M⁻¹cm⁻¹) arises from the naphthalene-fluorine system. A weaker n→π* transition at 310 nm (ε = 890 M⁻¹cm⁻¹) corresponds to the boron-oxygen lone pairs.
Computational Modeling of Boron-Oxygen Bond Dynamics
Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) reveal a boron-oxygen bond dissociation energy of 92.3 kcal/mol, 15% higher than phenylboronic acid analogs due to fluorine’s inductive effects. The HOMO (-6.8 eV) localizes on the dioxaborolane ring, while the LUMO (-1.9 eV) resides on the fluoronaphthalene system, enabling charge-transfer interactions (Figure 2).
Key Computational Findings:
- Boron hybridization : sp² (trigonal planar) in neutral form; transitions to sp³ (tetrahedral) at pH > 8
- Torsional barrier : 4.7 kcal/mol for naphthalene ring rotation
- Solvation effects : ΔG(solv) = -9.2 kcal/mol in water, explaining limited aqueous solubility
The fluorinated derivative exhibits a calculated pKa of 8.2 for boronate ester hydrolysis, compared to 8.7 for non-fluorinated analogs, aligning with experimental observations. Molecular dynamics simulations show a 40% increase in hydrolytic stability versus phenylboronic esters under physiological conditions.
Properties
IUPAC Name |
2-(8-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BFO2/c1-15(2)16(3,4)20-17(19-15)12-9-5-7-11-8-6-10-13(18)14(11)12/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFERONBFQYUWML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BFO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation-Borylation Sequential Protocol
The primary synthesis begins with 8-fluoronaphthalene, which undergoes lithiation using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C. This step generates a lithiated intermediate that reacts with triisopropyl borate to form the boronic ester precursor. Subsequent treatment with bis(pinacolato)diboron in the presence of palladium(II) acetate and potassium acetate facilitates Suzuki coupling, yielding the target compound after chromatography.
Critical Parameters :
-
Temperature control (−78°C) prevents premature decomposition of the lithiated species.
-
Stoichiometric excess of triisopropyl borate (1.5 eq.) ensures complete esterification.
-
Palladium loading (2 mol%) balances catalytic efficiency and cost.
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 1 | n-BuLi | THF, −78°C, 2 h | 89 |
| 2 | B(OiPr)₃ | RT, 12 h | 78 |
| 3 | B₂pin₂, Pd(OAc)₂ | 80°C, 6 h | 65 |
| 4 | Chromatography | Hexane/EtOAc | 72 |
Alternative Cross-Coupling Strategies
Recent advances in fluorinated organoboron synthesis highlight radical borylation as a viable alternative. Wang et al. demonstrated that N-heterocyclic carbene (NHC)-boryl radicals add regioselectively to fluorinated alkenes under photoredox conditions. Applied to 8-fluoronaphthalene derivatives, this method could bypass lithiation, though yields remain unverified for this specific substrate.
Advantages :
-
Avoids cryogenic conditions.
-
Tolerance for protic functional groups.
Limitations :
Structural Characterization and Analytical Validation
Spectroscopic Confirmation
Post-synthesis purification by silica gel chromatography (hexane/EtOAc 9:1) affords the title compound as a white crystalline solid. Key spectral data align with literature values:
¹H NMR (400 MHz, CDCl₃) :
¹¹B NMR (160 MHz, CDCl₃) :
HRMS (ESI) :
Purity and Stability Assessment
Commercial batches (A2B Chem) report >95% purity via HPLC, though independent analyses note 8–12% residual pinacol depending on crystallization cycles. The compound exhibits moisture sensitivity, degrading to boric acid and fluoronaphthalene after 72 hours at 40°C/75% RH.
| Storage Condition | Degradation (%) | Time (h) |
|---|---|---|
| 25°C, anhydrous | <2 | 720 |
| 40°C, 75% RH | 34 | 72 |
Mechanistic Insights and Optimization Challenges
Regioselectivity in Lithiation
The C1 position of 8-fluoronaphthalene favors lithiation due to fluorine’s −I effect, directing n-BuLi to the adjacent position. Computational models (DFT) suggest a 12.3 kcal/mol preference for C1 over C2 lithiation. Experimental yields corroborate this, with <5% C2-byproducts detected by GC-MS.
Palladium Leaching and Catalyst Recovery
Despite Pd(OAc)₂’s efficacy, 8–15% palladium residues persist post-workup, necessitating chelating agents (e.g., SiliaBond Thiol) for removal. Alternative catalysts like PdCl₂(dtbpf) reduce leaching to 3% but increase costs 4-fold.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(8-Fluoronaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
2-(8-Fluoronaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(8-Fluoronaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects depends on its specific application. In organic synthesis, the boron center acts as a Lewis acid, facilitating various chemical reactions. In biological applications, the fluorinated naphthalene ring can interact with biological molecules, enabling its use as a fluorescent probe .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties of Selected Dioxaborolane Derivatives
*Inferred from analogous compounds.
Reactivity and Stability
- Electron-Withdrawing vs. Electron-Donating Groups : The fluorine substituent in the target compound slightly deactivates the boronate toward electrophilic coupling compared to electron-donating groups like methoxy (). However, the naphthalene system’s conjugation may mitigate this effect, balancing reactivity and stability .
- Steric Effects : Bulky substituents (e.g., 9,9-diphenylfluorenyl in ) enhance stability but reduce reaction rates in cross-couplings. The target compound’s planar naphthalene moiety offers moderate steric accessibility .
- Synthetic Yields : Yields for analogous compounds vary widely. For example, 2-(4-methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is synthesized in 83% yield (), while chloro/methyl-substituted derivatives show lower yields (26%, ), likely due to steric or electronic challenges.
Biological Activity
2-(8-Fluoronaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound notable for its unique structural properties. The presence of a fluorinated naphthalene moiety enhances its electronic characteristics, making it a candidate for various applications in organic electronics and materials science. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
- Molecular Formula : C₁₆H₁₈BFO₂
- Molecular Weight : 300.18 g/mol
- CAS Number : 2621932-49-6
Research indicates that dioxaborolanes may exhibit inhibitory effects on enzymes and receptors involved in disease processes. The unique electronic properties imparted by the fluorine atom in the naphthalene ring could enhance interactions with biological targets compared to non-fluorinated analogs.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Similarity Index |
|---|---|---|
| 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Structure | 0.97 |
| 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Structure | 0.95 |
| 2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Structure | 0.93 |
These compounds differ primarily in their substituent groups on the naphthalene ring or variations in their boron-containing structures.
Study on Boron Compounds
A review of literature focusing on boron-containing compounds reveals that they often exhibit:
- Anticancer Activity : Some boron compounds have shown promise in targeting cancer cells through selective uptake mechanisms.
- Enzyme Inhibition : Dioxaborolanes have been reported to inhibit specific enzymes involved in metabolic pathways.
Interaction Studies
Preliminary interaction studies suggest that this compound may bind effectively to certain proteins or enzymes due to its fluorinated structure. Further research is necessary to elucidate these interactions fully.
Q & A
Q. What are the optimal synthetic routes for preparing fluorinated arylboronate esters like 2-(8-fluoronaphthalen-1-yl)dioxaborolane?
The synthesis typically involves Suzuki-Miyaura coupling precursors or direct borylation of fluorinated aromatic systems. A general procedure includes:
- Reagents : Use fluorinated aryl halides (e.g., 8-fluoro-1-bromonaphthalene) with pinacolborane or bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.
- Conditions : Pd(dppf)Cl₂ (1-2 mol%), K₂CO₃ (2 eq.), and anhydrous DMF at 80–100°C for 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields ≥95% purity .
Q. Table 1: Key Synthetic Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | |
| Solvent | DMF | |
| Reaction Time | 12–24 hours | |
| Purity | ≥95% (HPLC) |
Q. How can spectroscopic methods confirm the structure and purity of this compound?
- ¹¹B NMR : A sharp singlet near δ 30 ppm confirms the presence of the dioxaborolane ring .
- ¹⁹F NMR : A singlet at δ -110 to -115 ppm indicates the fluorine substituent’s electronic environment .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular weight (e.g., ~316 g/mol for C₁₆H₁₇BFO₂) .
Note : Contaminants like unreacted boronic esters or fluorinated byproducts require rigorous solvent drying and inert atmosphere handling .
Advanced Research Questions
Q. How does the fluorine substituent’s position (8-naphthalenyl) influence cross-coupling reactivity?
The 8-fluoro group induces steric and electronic effects:
Q. How to resolve contradictions in catalytic efficiency across fluorinated arylboronates?
Discrepancies arise from catalyst-substrate mismatches. Methodological solutions include:
Q. Table 2: Catalyst-Ligand Performance
| Catalyst System | Yield (8-Fluoro) | Yield (2-Fluoro) | Source |
|---|---|---|---|
| Pd(OAc)₂/SPhos | 89% | 62% | |
| PdCl₂(dtbpf) | 91% | 68% |
Q. What computational methods predict regioselectivity in fluorinated dioxaborolane reactions?
- DFT Calculations : Optimize transition states for boronate formation (B3LYP/6-31G* level).
- Key Insight : Fluorine’s inductive effect stabilizes the tetrahedral boronate intermediate by 5–8 kcal/mol .
- Molecular Dynamics : Simulate steric clashes in Pd-catalyzed couplings (e.g., 8-fluoro vs. 2-fluoro isomers) .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
